Smyrindioloside
CAS No.: 87592-77-6
VCID: VC0017310
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Smyrindioloside is a natural product that has been isolated from the bark of Streblus indicus . Chemically, it is identified by the molecular formula C20H24O10 and a molecular weight of approximately 424.40 g/mol . Smyrindioloside contains a psoralen moiety, characterized by a furan ring fused to a chromenone structure . Synonyms for Smyrindioloside include 1'-O-beta-D-Glucopyranosyl-3-hydroxynodakenetin and (3'R)-Hydroxymarmesin 4'-O-beta-D-glucopyranoside . This compound is associated with several potential applications, including anti-infection properties . It is also related to various biological processes and pathways, such as apoptosis, autophagy, cell cycle regulation, and immunology/inflammation . Additionally, Smyrindioloside interacts with multiple signaling pathways, including JAK/STAT, MAPK/ERK, PI3K/Akt/mTOR, and NF-κB . Researchers explore Smyrindioloside for its potential roles in metabolic enzyme activity, neuronal signaling, and its involvement with membrane transporters and ion channels . Other compounds with similar structural features or biological activities include benzofuran glycosides and coumarins, which have also been found in Streblus indicus . These compounds, like Smyrindioloside, are being investigated for their therapeutic potential . Research on Smyrindioloside and related compounds often involves techniques such as cell culture, cell analysis, and molecular interaction assays to elucidate their mechanisms of action and potential applications in drug discovery . |
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CAS No. | 87592-77-6 |
Product Name | Smyrindioloside |
Molecular Formula | C20H24O10 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | (2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 |
Standard InChIKey | KLPNFWKZLQAVTH-LDCXIIFCSA-N |
SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Appearance | Powder |
PubChem Compound | 10836072 |
Last Modified | Sep 14 2023 |
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